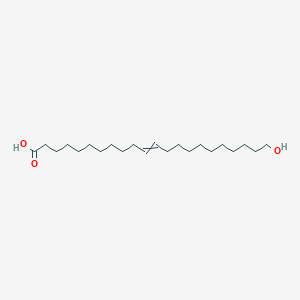![molecular formula C26H16N2S4 B12570785 5,5'-Di([2,2'-bithiophen]-5-yl)-2,2'-bipyridine CAS No. 181312-64-1](/img/structure/B12570785.png)
5,5'-Di([2,2'-bithiophen]-5-yl)-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Di([2,2’-bithiophen]-5-yl)-2,2’-bipyridine is an organic compound that belongs to the class of bithiophene derivatives. This compound is characterized by the presence of two bithiophene units connected to a bipyridine core. It is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Di([2,2’-bithiophen]-5-yl)-2,2’-bipyridine typically involves the coupling of bithiophene derivatives with bipyridine. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between the bithiophene and bipyridine units. The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions, optimized for higher yields and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-Di([2,2’-bithiophen]-5-yl)-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenation can be achieved using reagents like bromine or iodine under controlled conditions.
Major Products Formed
Applications De Recherche Scientifique
5,5’-Di([2,2’-bithiophen]-5-yl)-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique electronic properties make it useful in the development of biosensors and other diagnostic tools.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: It is employed in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism by which 5,5’-Di([2,2’-bithiophen]-5-yl)-2,2’-bipyridine exerts its effects is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and other non-covalent interactions. These interactions can influence the behavior of electronic devices and biological systems, making the compound a versatile tool in both fields.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,5’-Dibromo-2,2’-bithiophene
- 5,5’-Diiodo-2,2’-bithiophene
- 5,5’-Di-(4-biphenylyl)-2,2’-bithiophene
Uniqueness
Compared to similar compounds, 5,5’-Di([2,2’-bithiophen]-5-yl)-2,2’-bipyridine stands out due to its bipyridine core, which imparts unique electronic properties. This makes it particularly valuable in applications requiring precise electronic control, such as in organic electronics and advanced materials research.
Propriétés
Numéro CAS |
181312-64-1 |
|---|---|
Formule moléculaire |
C26H16N2S4 |
Poids moléculaire |
484.7 g/mol |
Nom IUPAC |
5-(5-thiophen-2-ylthiophen-2-yl)-2-[5-(5-thiophen-2-ylthiophen-2-yl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C26H16N2S4/c1-3-23(29-13-1)25-11-9-21(31-25)17-5-7-19(27-15-17)20-8-6-18(16-28-20)22-10-12-26(32-22)24-4-2-14-30-24/h1-16H |
Clé InChI |
PGVUNEJHZOTOFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=CC=C(S2)C3=CN=C(C=C3)C4=NC=C(C=C4)C5=CC=C(S5)C6=CC=CS6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


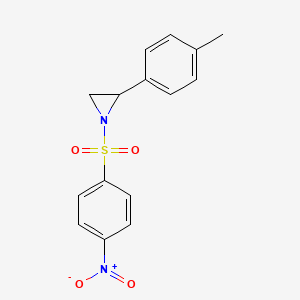
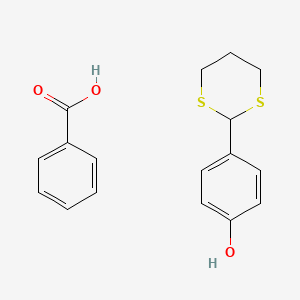

![1,2,3,10-Tetrahydrocyclopenta[b]phenothiazine](/img/structure/B12570712.png)
![Tetrakis[2-(tribromostannyl)ethyl]silane](/img/structure/B12570717.png)
![(R)-2-[(R)-2-(2-{(R)-2-[(R)-2-(2-Amino-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoylamino}-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoic acid](/img/structure/B12570724.png)
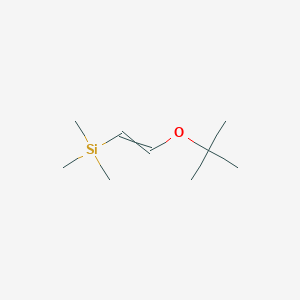
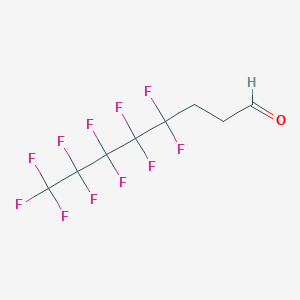
![1-Ethoxybicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B12570739.png)
![2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B12570751.png)
![Acetamide,N-(2-methoxyethyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12570759.png)

